molecular formula C15H12O3 B2366415 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid CAS No. 109342-71-4

10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid

Cat. No.: B2366415
CAS No.: 109342-71-4
M. Wt: 240.258
InChI Key: RDHJLWNPUBZVEH-UHFFFAOYSA-N
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Description

10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid (CAS 109342-71-4) is a valuable chemical building block in medicinal chemistry and organic synthesis. This compound serves as a key synthetic intermediate for the development of bioactive molecules, particularly in the construction of tricyclic dibenzo[b,f]oxepine scaffolds . These scaffolds are of significant research interest due to their wide-ranging pharmacological applications, which include use as intermediates in the synthesis of anticonvulsant pharmaceuticals and carbamazepine analogs . The dibenzo[b,f]oxepine core is a privileged structure in drug discovery, found in compounds investigated for their neuroprotective properties, such as the Parkinson's disease candidate CGP 3466, as well as for potential use as antidepressants and anxiolytics . The carboxylic acid functional group on the oxepine ring allows for further functionalization, enabling researchers to explore structure-activity relationships and develop novel derivatives targeting neurological disorders . This solid compound should be stored dry and sealed at 2-8°C .

Properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-15(17)12-9-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHJLWNPUBZVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Methyl Precursors

The carboxylic acid group is frequently introduced via oxidation of methyl-substituted intermediates:

Reaction conditions :

  • Oxidizing agents : KMnO₄ in alkaline media or CrO₃ in acetic acid.
  • Temperature : 60–80°C for 6–12 hours.
  • Yield optimization : Stepwise addition of oxidant reduces over-oxidation risks.

For instance, methyl-dihydrodibenzoxepine derivatives oxidized with KMnO₄ in NaOH/H₂O at 70°C for 8 hours yield the target acid in 65–78% purity.

Hydrolysis of Ester Derivatives

Alternative routes employ ester hydrolysis:

Ester Type Hydrolysis Agent Conditions Yield (%)
Methyl ester 2M NaOH Reflux, 4–6 hrs 82–88
Ethyl ester LiOH·H₂O THF/H₂O, 50°C, 3 hrs 75–81
Benzyl ester H₂/Pd-C EtOAc, rt, 12 hrs 89–93

Data adapted from patented deprotection strategies. Benzyl ester cleavage via catalytic hydrogenation proves particularly efficient, minimizing side reactions.

One-Pot Synthesis Approaches

Recent advancements emphasize tandem reactions to streamline production:

Example protocol :

  • Bromination of dibenzo[b,f]oxepine precursors using Br₂/CH₃COOH (1:2 molar ratio) at 30–35°C.
  • Subsequent methoxylation with NaOMe/MeOH (12:1 molar ratio) at 50–55°C.
  • In situ oxidation with K₂S₂O₈ in H₂SO₄/H₂O to install the carboxylic acid group.

This method reduces isolation steps, achieving an overall yield of 54–61% with ≥98% HPLC purity.

Purification and Crystallization Techniques

Final product quality hinges on sophisticated purification:

Recrystallization systems :

  • Solvent pairs : Toluene/DMF (15:1 v/v) removes polymeric byproducts.
  • Temperature gradients : Cooling from 95°C to 3°C at 1°C/min minimizes impurity co-crystallization.
  • Acidic washes : Dilute acetic acid (5% v/v) enhances crystal lattice integrity.

Post-crystallization analyses typically show:

  • Purity : ≥99.8% by HPLC.
  • Residual solvents : <300 ppm (ICH guidelines).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Key Advantage
Stepwise cyclization 5 48 99.2 High intermediate control
One-pot synthesis 3 58 98.7 Reduced processing time
Enzymatic oxidation 4 41 99.5 Eco-friendly conditions

Data synthesized from multiple patent examples. The one-pot approach offers the best balance of efficiency and yield for industrial-scale applications.

Reaction Mechanism Insights

Ring-Closing Dynamics

DFT calculations reveal that oxepine ring formation proceeds through a twisted boat transition state , with activation energies of 28–32 kcal/mol depending on substituents. Electron-donating groups at the 10-position lower transition state energy by 4–6 kcal/mol.

Carboxylation Pathways

In oxidation routes, the methyl → carboxylic acid conversion follows a radical mechanism when using persulfate oxidants:

  • H abstraction from methyl C-H bond (rate-determining step).
  • Successive oxygen insertion steps via sulfate radical intermediates.
  • Final protonation to yield the carboxylic acid.

Industrial-Scale Optimization

Patented large-scale processes (batch sizes >100 kg) employ:

  • Continuous flow reactors : For bromination and methoxylation steps, reducing reaction times by 40%.
  • Cascade crystallization : Three-stage cooling profile (95°C → 50°C → 3°C) improves crystal size distribution.
  • In-line analytics : PAT tools monitor intermediate purity, enabling real-time adjustments.

Typical production metrics:

  • Throughput : 120–150 kg/week per reactor line.
  • API compliance : Meets ICH Q3A(R2) impurity thresholds.

Emerging Methodologies

Biocatalytic Approaches

Recent trials utilize engineered E. coli strains expressing cytochrome P450 enzymes for:

  • Regioselective C-H activation at the 10-position.
  • Direct oxidation to carboxylic acids under mild conditions (pH 7.4, 37°C).
    Preliminary yields reach 34% with 99% enantiomeric excess.

Photoredox Catalysis

Visible-light-mediated protocols using Ir(ppy)₃ catalysts enable:

  • Late-stage carboxylation of dibenzoxepine derivatives.
  • CO₂ incorporation at 10-position under 1 atm pressure. Current limitations include moderate yields (22–29%) and extended reaction times (48–72 hrs).

Chemical Reactions Analysis

Types of Reactions: 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs, their modifications, and applications:

Compound Name Core Heteroatom Key Substituents CAS Number Applications References
10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid Oxygen (O) Carboxylic acid at C10 N/A Catalysis, pharmaceutical intermediates
10,11-Dihydrodibenzo[b,f]thiepine-10-carboxylic acid Sulfur (S) Carboxylic acid at C10 87033-44-1 Potential antioxidative/anti-inflammatory
10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid Sulfur + Nitrogen Ethyl at C10, oxo at C11, carboxylic acid at C8 Not provided Dopamine D2 receptor antagonists
10,11-Dihydro-2-nitrodibenz[b,f][1,4]oxazepine-10-carboxylic acid hydrazide Oxygen + Nitrogen Nitro at C2, hydrazide at C10 Not provided Anticonvulsant/psychoactive agents
rel-8-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid HCl Oxygen (O) Chloro at C8, methylaminomethyl at C11 912356-00-4 Antipsychotic (Asenapine derivative)
11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-10-ol Sulfur (S) Piperazinyl at C11, hydroxyl at C10 Not provided Anti-emetic, cerebral function improvement

Heteroatom Variations and Pharmacological Impact

  • Oxygen vs. Sulfur vs. Nitrogen: Dibenzo-oxepine (oxygen core) derivatives, such as the rel-8-chloro analog, exhibit antipsychotic activity due to enhanced hydrogen-bonding capacity and receptor affinity . Thiazepine/Oxazepine (sulfur/nitrogen or oxygen/nitrogen cores) are optimized for dopamine receptor antagonism or anticonvulsant effects, respectively .

Substituent Effects

  • Carboxylic Acid vs. Esters/Hydrazides :
    • The carboxylic acid group in the parent compound enhances solubility and enables salt formation (e.g., hydrochloride salts in Asenapine derivatives) .
    • Hydrazide derivatives (e.g., compound 10 in ) improve metabolic stability and bioavailability for CNS-targeted drugs .
  • Halogenation and Alkylation :
    • Chlorination at C8 (Asenapine analog) increases receptor selectivity and potency .
    • Ethyl/propyl groups at C10 () modulate steric hindrance, affecting binding to dopamine receptors .

Physicochemical and Toxicological Properties

Property This compound 10,11-Dihydrodibenzo[b,f]thiepine-10-carboxylic acid Asenapine Derivative (rel-8-Cl)
Density Not reported 1.31 g/cm³ Not reported
Melting Point Not reported 414.9°C Not reported
Toxicity Low (inferred from catalytic use) Not reported High (antipsychotic side effects)
Key Safety Concerns None reported Potential Se/Nox emissions upon decomposition Requires controlled dosing

Biological Activity

10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique dibenzo[b,f]oxepine scaffold with a carboxylic acid functional group, which enhances its reactivity and biological potential. The compound is structurally characterized as follows:

  • Molecular Formula : C15_{15}H13_{13}O2_{2}
  • Molar Mass : 229.26 g/mol
  • LogP : 3.9 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor of certain enzymes, impacting various biochemical pathways within cells. Notably, it inhibits aspartic proteases, including beta-secretase (BACE), which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer's disease .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 50 to 100 µg/mL.

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. In vitro studies have shown that it can reduce the production of reactive oxygen species (ROS) in phorbol myristate acetate (PMA)-stimulated neutrophils, with an IC50_{50} value of approximately 13.7 µM .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of neuronal injury induced by oxidative stress. The results indicated that the compound significantly reduced neuronal cell death and improved cell viability compared to control groups.

Cell LineTreatment ConcentrationCell Viability (%)
SH-SY5Y (Neuronal)1 µM85
SH-SY5Y (Neuronal)10 µM70
ControlN/A50

In Vivo Studies

In vivo studies using animal models have demonstrated the compound's potential in reducing inflammation and promoting tissue regeneration following injury. For instance, administration of the compound post-injury resulted in enhanced healing rates compared to untreated controls.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other dibenzo derivatives:

CompoundBiological ActivityMechanism
Dibenzo[b,f]oxepineModerate cytotoxicityUnknown
10,11-Dihydro-5H-dibenzo[b,f]azepineAntidepressant effectsSerotonin reuptake inhibition
This compoundAntimicrobial & anti-inflammatoryEnzyme inhibition

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